1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone
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Overview
Description
1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone is an organic compound with the molecular formula C7H7ClN2OS. It is a derivative of pyrimidine, characterized by the presence of a chloro group at the 4-position, a methylthio group at the 2-position, and an ethanone group at the 5-position.
Preparation Methods
The synthesis of 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-2-(methylthio)pyrimidine.
Reaction with Ethanone: The 4-chloro-2-(methylthio)pyrimidine is then reacted with ethanone under specific conditions to yield the desired product
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxides or sulfones, and the ethanone group can undergo reduction to alcohols.
Common Reagents and Conditions: Typical reagents include nucleophiles like amines or thiols for substitution, and oxidizing agents like hydrogen peroxide for oxidation
Major Products: These reactions yield a variety of products, such as substituted pyrimidines, sulfoxides, and alcohol derivatives
Scientific Research Applications
1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, including kinase inhibitors and other bioactive molecules
Biological Studies: The compound is employed in the study of enzyme interactions and cellular pathways due to its structural similarity to biologically active pyrimidines.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylthio groups contribute to its binding affinity and specificity, while the ethanone group may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone can be compared with other pyrimidine derivatives, such as:
4-Chloro-2-(methylthio)pyrimidine: Lacks the ethanone group, resulting in different reactivity and applications.
4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine:
[4-Chloro-2-(methylthio)-5-pyrimidinyl]methanol: Features a methanol group instead of ethanone, affecting its solubility and reactivity.
These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
1-(4-chloro-2-methylsulfanylpyrimidin-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2OS/c1-4(11)5-3-9-7(12-2)10-6(5)8/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVLBWJEWVZLQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(N=C1Cl)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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